molecular formula C18H19N5O2S2 B11377744 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11377744
M. Wt: 401.5 g/mol
InChI Key: DDUVUBQVKUCNSM-UHFFFAOYSA-N
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Description

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyridazine ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the butylsulfanyl and 3-methylphenyl groups.

The final step involves the formation of the pyridazine ring and the carboxamide group. This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines.

    Substitution: The butylsulfanyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes involving thiadiazole and pyridazine derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and pyridazine rings can interact with various enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in binding to target proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Uniqueness

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a thiadiazole ring, a pyridazine ring, and a carboxamide group

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H19N5O2S2/c1-3-4-10-26-18-21-20-17(27-18)19-16(25)15-14(24)8-9-23(22-15)13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,20,25)

InChI Key

DDUVUBQVKUCNSM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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